molecular formula C7H9N5 B13073646 4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine

4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine

Cat. No.: B13073646
M. Wt: 163.18 g/mol
InChI Key: KXCJDGRYRDDZEE-UHFFFAOYSA-N
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Description

4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that contains two pyrazole rings Pyrazoles are five-membered rings with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.

    3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with additional methyl groups.

    1-Phenyl-3-methyl-1H-pyrazole: A pyrazole derivative with a phenyl group.

Uniqueness

The presence of both methyl and amine groups also provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

4-methyl-5-(1H-pyrazol-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H9N5/c1-4-6(11-12-7(4)8)5-2-9-10-3-5/h2-3H,1H3,(H,9,10)(H3,8,11,12)

InChI Key

KXCJDGRYRDDZEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=CNN=C2

Origin of Product

United States

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